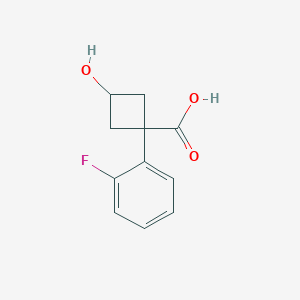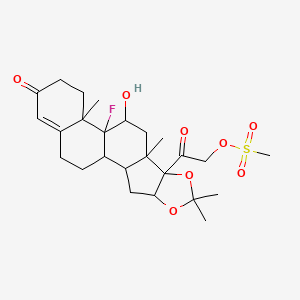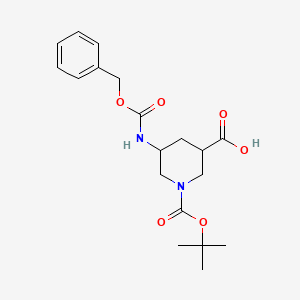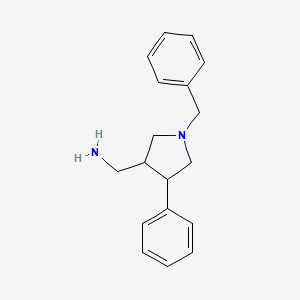
4-Phenyl-1-(phenylmethyl)-3-pyrrolidinemethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-[(3R,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]methanamine, trans: is a chiral compound with significant interest in various scientific fields. This compound features a pyrrolidine ring substituted with benzyl and phenyl groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-[(3R,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]methanamine, trans typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Substitution Reactions: Benzyl and phenyl groups are introduced via nucleophilic substitution reactions.
Resolution of Racemic Mixture: The racemic mixture can be resolved using chiral chromatography or crystallization techniques to obtain the desired enantiomer.
Industrial Production Methods: Industrial production often employs optimized synthetic routes to maximize yield and purity. This may include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the benzyl or phenyl groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its chiral properties and potential in asymmetric synthesis.
Biology:
- Investigated for its interactions with biological macromolecules.
- Potential applications in studying enzyme-substrate interactions.
Medicine:
- Explored for its potential therapeutic properties.
- May serve as a lead compound for drug development.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Potential applications in the development of new materials.
Mechanism of Action
The mechanism of action of rac-[(3R,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]methanamine, trans involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- rac-[(3R,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]methanol
- rac-[(3R,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]carboxylic acid
Comparison:
- rac-[(3R,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]methanamine, trans is unique due to its specific substitution pattern and chiral properties.
- Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for diverse applications.
Properties
Molecular Formula |
C18H22N2 |
|---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
(1-benzyl-4-phenylpyrrolidin-3-yl)methanamine |
InChI |
InChI=1S/C18H22N2/c19-11-17-13-20(12-15-7-3-1-4-8-15)14-18(17)16-9-5-2-6-10-16/h1-10,17-18H,11-14,19H2 |
InChI Key |
KAXQIIGCHQPXCF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C3=CC=CC=C3)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


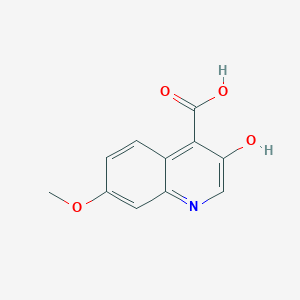
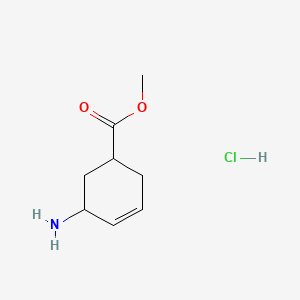
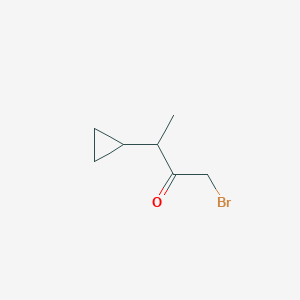
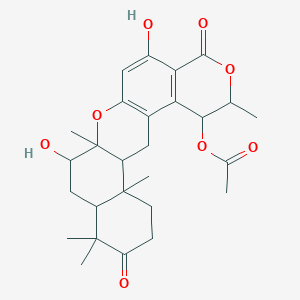
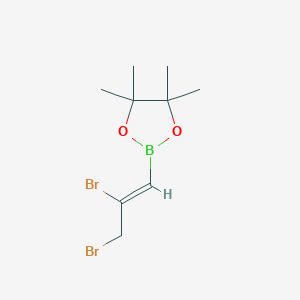
![1-[(1S)-1-azidopropyl]-2-fluorobenzene](/img/structure/B12309324.png)
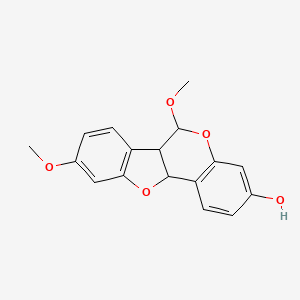
![6,6a,9-trihydroxy-6,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2-one](/img/structure/B12309330.png)
![4'-(benzyl(methyl)amino)-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexan]-5-one](/img/structure/B12309339.png)
![8-(Prop-2-YN-1-YL)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12309352.png)

